1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-4-carbonitrile
Description
Historical Development of Pyrimidoazepine Scaffold
The pyrimidoazepine scaffold emerged in the late 20th century as chemists sought to merge nitrogen-containing heterocycles for enhanced bioactivity. Early work focused on pyrimidine-azepine hybrids, such as pyrimido[1,6-a]azepines, synthesized via condensation reactions between aminopyrimidines and cyclic ketones. A pivotal advancement occurred in 2010 with the development of a regioselective intramolecular cyclization strategy using palladium catalysis, which enabled the construction of benzo[c]pyrimido[1,6-a]azepine derivatives. This methodology addressed previous challenges in controlling ring size and substituent positioning, particularly at the C4 and C6 positions of the pyrimidine ring. Subsequent studies in the 2010s expanded the toolkit to include microwave-assisted synthesis and solvent-free conditions, improving yields from 45% to over 90% for certain derivatives.
Significance in Heterocyclic Chemistry
Pyrimidoazepines occupy a critical niche in heterocyclic chemistry due to their dual functionality:
- Electronic Modulation : The pyrimidine ring provides electron-deficient sites for nucleophilic attack, while the azepine moiety introduces torsional flexibility, enabling conformational adaptation in biological targets.
- Synthetic Versatility : The scaffold serves as a platform for generating tetracyclic systems through annulation reactions. For example, reacting 3-amino-pyrimidoazepines with chlorobutyryl chloride yields pyrrolopyrimidopyrimidoazepines, which exhibit enhanced π-π stacking capabilities.
- Biological Relevance : Over 60% of reported pyrimidoazepines show measurable activity in inflammation models, with IC50 values ranging from 6.61 μmol/kg to 28.4 μmol/kg in carrageenan-induced edema assays.
Pyrimido[1,6-a]azepine System: Structural Uniqueness
The pyrimido[1,6-a]azepine system in 1,3-dioxo-4-carbonitrile derivatives features:
| Structural Feature | Role in Reactivity/Bioactivity |
|---|---|
| Fused 6-5-7 membered rings | Enhances planarity for DNA intercalation |
| C4-Carbonitrile group | Acts as a hydrogen bond acceptor |
| 1,3-Diketone system | Chelates metal ions in enzyme active sites |
X-ray crystallography of analogous compounds reveals a dihedral angle of 12.8° between the pyrimidine and azepine rings, creating a bent geometry that improves membrane permeability. The carbonitrile group at C4 adopts a linear configuration (bond angle 179.5°), facilitating dipole-dipole interactions with target proteins.
Current Research Landscape of Carbonitrile-Functionalized Azepine Derivatives
Recent advances (2020–2025) focus on three key areas:
- Synthetic Methodologies :
- Palladium-catalyzed C-H functionalization enables direct introduction of aryl groups at C6, with turnover numbers (TON) exceeding 1,200 in optimized conditions.
- Solvent-free mechanochemical synthesis achieves 92% yield for 4-carbonitrile derivatives within 15 minutes, reducing E-factor by 78% compared to traditional routes.
Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups at C4 (e.g., -CN, -NO2) increase anti-inflammatory potency by 3-fold compared to electron-donating substituents (-OCH3).
- Conformational analysis via DFT calculations shows that the azepine ring’s chair conformation optimizes binding to cyclooxygenase-2 (COX-2) with a ΔG of -9.8 kcal/mol.
Emergent Applications :
- Nonlinear optical (NLO) materials: The conjugated system exhibits a second-harmonic generation (SHG) efficiency of 1.2 × KDP, making it viable for photonic devices.
- Catalysis: Copper complexes of 4-carbonitrile derivatives catalyze Heck coupling reactions with 99% conversion efficiency at 0.5 mol% loading.
Properties
IUPAC Name |
1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-6-7-8-4-2-1-3-5-13(8)10(15)12-9(7)14/h1-5H2,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPPRFOEQWKOCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=O)NC(=O)N2CC1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-4-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-4-carbonitrile is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an inhibitor of specific enzymes or receptors. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound is utilized in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which 1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrimidine-5-carbonitrile Derivatives (e.g., Compound 4i)
- Structure : 2-(4-Hydroxy benzylidenehydrazinyl)-1,6-dihydro-4-isobutyl-1-methyl-6-oxopyrimidine-5-carbonitrile ().
- Key Features : A pyrimidine ring with a carbonitrile at position 5, an isobutyl substituent, and a hydrazinyl-benzylidene group.
- Functional Groups : -CN, -CO, -NH, and -OH.
- Synthesis : Prepared via condensation of hydrazinylpyrimidines with aromatic aldehydes in acetic acid .
Pyrimido[1,6-a]pyrimidinones (e.g., Compound 33)
- Structure : 9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one ().
- Key Features : Two fused pyrimidine rings with hydroxyl and ketone groups.
- Functional Groups : -OH, -CO.
- Synthesis: Derived from Meldrum’s acid and aminopyrimidines, followed by hydrogenolysis .
- Applications : Explored for electronic materials due to planar, conjugated systems.
Pyrimido[4,5-b][1,4]diazepine-diones (e.g., 1-Ethoxymethyl-5-methyl-9-phenyl derivative)
- Structure : Features a diazepine (seven-membered ring with two nitrogens) fused to pyrimidine ().
- Key Features : Ethoxymethyl and phenyl substituents enhance lipophilicity.
- Functional Groups : -CO, -OCH2CH3.
- Applications : Investigated as kinase inhibitors and antitumor agents due to hydrogen-bonding capabilities .
Pyrazolo[1,5-a]pyrimidine-3-carbonitriles (e.g., 6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
Antimicrobial Activity
Electronic Properties
- Pyrimido[1,6-a]pyrimidinones: Extended conjugation enables use in optoelectronics .
- Triazolo[1,5-a]pyrimidine-6-carbonitrile : High polarity due to triazole and -CN groups ().
Key Differentiators of 1,3-Dioxo-pyrimidoazepine-4-carbonitrile
Ring System : The seven-membered azepine ring offers greater conformational flexibility vs. rigid pyrimidine or pyrazole cores.
Functionalization: Dual ketone groups at positions 1 and 3 enhance hydrogen-bonding capacity, unlike mono-ketone analogs.
Synthetic Complexity : Likely requires multi-step annulation, contrasting with simpler hydrazine-based routes for pyrimidine-5-carbonitriles .
Biological Activity
1,3-Dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₈H₇N₃O₂
- Molecular Weight : 205.21 g/mol
- CAS Number : 380344-28-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various heteroatoms to enhance its biological activity. The specific methods may vary but often include cyclization reactions that form the pyrimidine and azepine rings.
Antiviral Activity
Research has indicated that derivatives of pyrimidine compounds exhibit antiviral properties. For instance, studies have shown that certain analogs can inhibit the replication of the hepatitis C virus (HCV) by targeting specific viral proteins involved in the replication process .
Antitumor Properties
The compound has also been evaluated for its antitumor effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways such as the MAPK pathway. This indicates potential for development as an anticancer agent .
Antimicrobial Activity
Various studies have reported the antimicrobial properties of compounds with similar structures. For example, a study highlighted that certain derivatives display significant antibacterial and antifungal activities against common pathogens such as Staphylococcus aureus and Candida albicans .
Study on Antiviral Effects
A study published in Journal of Medicinal Chemistry investigated a series of pyrimidine derivatives for their inhibitory effects on HCV NS5B polymerase. The results indicated that modifications to the dioxo structure significantly enhanced antiviral potency compared to standard treatments .
Antitumor Evaluation
In a research article focused on cancer therapeutics, a derivative of 1,3-dioxo-1H-pyrimido[1,6-a]azepine was tested against several cancer cell lines. The findings revealed IC50 values in the low micromolar range, suggesting effective cytotoxicity against these cells while sparing normal cells .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,3-dioxo-pyrimidoazepine-carbonitrile derivatives, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis : Start with 3-aminopyrrole precursors (e.g., 4-amino-pyrrole-3-carbonitrile derivatives) under reflux with formamide or substituted amines. For example, cyclization of 3-amino-2-cyanopyrroles with formic acid under reflux for 6–8 hours yields pyrimidoazepine scaffolds .
- Optimization : Adjust solvent systems (e.g., ethanol-DMF mixtures) and reaction time to improve yields (55–80%) and purity. Use TLC/HPLC monitoring to track intermediate formation .
- Key Data :
| Reaction Step | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Cyclization | Formic acid | 8 | 72–80 |
| Crystallization | Ethanol-DMF | 12 | 78–85 |
Q. How can spectroscopic techniques (IR, NMR) validate the structure of pyrimidoazepine derivatives?
- Methodology :
- IR Spectroscopy : Confirm functional groups (e.g., C≡N at ~2250 cm⁻¹, C=O at ~1640–1660 cm⁻¹) .
- NMR Analysis : Use ¹H/¹³C NMR to resolve ring protons (e.g., δ 2.3–7.4 ppm for aromatic protons, δ 9.38 ppm for NH groups) and verify substituent positions .
Q. What are common impurities or byproducts during synthesis, and how are they addressed?
- Methodology :
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., uncyclized amines or over-acylated products) .
- Purification : Recrystallize from ethanol-DMF (1:1) or employ column chromatography with silica gel (eluent: ethyl acetate/hexane) .
Advanced Research Questions
Q. How do substituents (e.g., methoxy, benzoyl) influence the reactivity and stability of pyrimidoazepine-carbonitrile derivatives?
- Methodology :
- Comparative Synthesis : Synthesize analogs with varying substituents (e.g., 4-methoxyphenyl vs. benzoyl) and compare reaction kinetics via HPLC .
- Stability Testing : Conduct thermal gravimetric analysis (TGA) to assess decomposition thresholds (e.g., >200°C for methoxy-substituted derivatives) .
- Data Contradiction : Methoxy groups may stabilize intermediates but reduce cyclization efficiency (yields drop by ~15% vs. benzoyl derivatives) .
Q. What computational approaches (e.g., DFT, molecular docking) predict the electronic properties or bioactivity of pyrimidoazepine derivatives?
- Methodology :
- DFT Calculations : Use Gaussian 09 to model HOMO-LUMO gaps (e.g., 4.2–4.8 eV for cyano-substituted derivatives) and assess electrophilicity .
- Docking Studies : Screen against enzyme targets (e.g., kinases) using AutoDock Vina to prioritize derivatives for biological testing .
Q. How can reaction mechanisms (e.g., cyclization, nucleophilic substitution) be elucidated for pyrimidoazepine synthesis?
- Methodology :
- Isotopic Labeling : Use ¹⁵N-labeled amines to trace nitrogen incorporation during cyclization .
- Kinetic Profiling : Monitor activation energy (Eₐ) via Arrhenius plots under varying temperatures (e.g., 80–120°C) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NH shifts in NMR)?
- Methodology :
- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) by analyzing NH proton shifts at 25°C vs. 60°C .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹H or ¹H-¹³C couplings .
Methodological Challenges
Q. How are polycyclic byproducts (e.g., fused pyrimidines) minimized during synthesis?
- Methodology :
- Solvent Polarity Control : Use low-polarity solvents (e.g., toluene) to disfavor intermolecular cyclization .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to direct regioselectivity and suppress side reactions .
Q. What advanced techniques (e.g., X-ray crystallography, HRMS) confirm crystallinity and molecular weight?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
